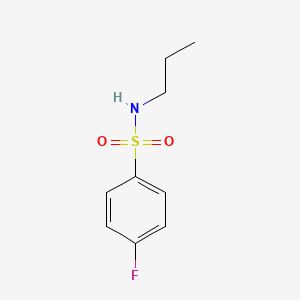

4-フルオロ-N-プロピルベンゼンスルホンアミド

説明

4-Fluoro-N-propylbenzenesulfonamide (4-F-NPS) is a fluorinated version of the N-propylbenzenesulfonamide (NPS) family of compounds. It is a novel fluorinated compound that has a wide range of applications in the fields of chemistry, biology, and medicine. 4-F-NPS is a versatile compound that is used in the synthesis of various organic compounds, and it is also used as a reagent in various biochemical and physiological studies. In addition, 4-F-NPS has been used as a tool in the development of new drugs and pharmaceuticals.

科学的研究の応用

蛍光プローブ

4-フルオロ-N-プロピルベンゼンスルホンアミド は、そのフッ素原子により、蛍光プローブの合成のための前駆体となり得ます 。これらのプローブは、バイオイメージングや診断において重要であり、研究者はこれらを用いて、高い特異性と感度でリアルタイムに生物学的プロセスを追跡することができます。

作用機序

Target of Action

4-Fluoro-N-propylbenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 4-fluoro-N-propylbenzenesulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folic acid . By binding to the active site of DHPS, sulfonamides prevent the normal substrate, para-aminobenzoic acid (PABA), from binding. This inhibits the production of dihydropteroate, a precursor of folic acid, thus disrupting bacterial growth and proliferation .

Biochemical Pathways

The inhibition of folic acid synthesis affects multiple biochemical pathways within the bacteria. Folic acid is a crucial cofactor for enzymes involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting folic acid synthesis, sulfonamides indirectly disrupt these pathways, leading to impaired DNA replication and RNA transcription, and ultimately, bacterial death .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, and are excreted primarily in the urine The presence of the fluorine atom might influence the compound’s pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The ultimate result of the action of 4-fluoro-N-propylbenzenesulfonamide is the inhibition of bacterial growth and proliferation. By disrupting folic acid synthesis and thereby impairing nucleotide synthesis, the compound causes bacterial death, making it an effective antibacterial agent .

Action Environment

The efficacy and stability of 4-fluoro-N-propylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound. For instance, certain substances may compete with sulfonamides for plasma protein binding sites, potentially affecting the compound’s distribution within the body . Additionally, bacterial resistance can develop through mutation or acquisition of resistance genes, which can significantly impact the compound’s efficacy .

Safety and Hazards

4-Fluoro-N-propylbenzenesulfonamide should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented . It’s also important to note that sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts .

特性

IUPAC Name |

4-fluoro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBBWACEQXVMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

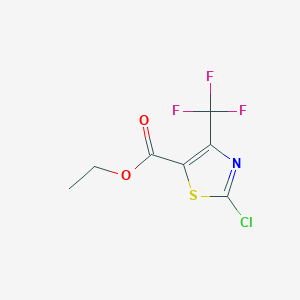

CCCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368795 | |

| Record name | 4-fluoro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

433-05-6 | |

| Record name | 4-fluoro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B1299646.png)